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Compound of Interest

Compound Name: Biotin-X-NTA

Cat. No.: B12408099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-X-NTA as a powerful tool for the

detection and characterization of recombinant proteins. We will delve into the core principles of

its mechanism, detailed experimental protocols for its application, and a summary of its

quantitative performance.

Introduction: The Power of Targeted Protein
Detection
The specific and sensitive detection of recombinant proteins is a cornerstone of modern

biological research and drug development. Among the various affinity tagging systems, the

polyhistidine (His) tag is one of the most widely used due to its small size and high affinity for

immobilized metal ions. Biotin-X-NTA (Biotin-X-nitrilotriacetic acid) has emerged as a versatile

and robust reagent for the detection of these His-tagged proteins in a variety of applications,

including Western blotting, ELISA, and surface plasmon resonance (SPR). This guide will

explore the technical details of Biotin-X-NTA, providing researchers with the knowledge to

effectively integrate this technology into their workflows.

Principle of Detection: A Two-Step Recognition
System
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The functionality of Biotin-X-NTA is based on a two-step recognition process that combines

the principles of immobilized metal affinity chromatography (IMAC) and the high-affinity

interaction between biotin and streptavidin.

First, the nitrilotriacetic acid (NTA) moiety of Biotin-X-NTA acts as a tetradentate chelator,

firmly binding a divalent metal ion, typically Nickel (Ni²⁺). This creates a stable complex where

two of the six coordination sites of the nickel ion remain available. These available sites can

then specifically coordinate with the imidazole side chains of consecutive histidine residues in a

His-tagged protein.

Second, the biotin molecule, connected to the NTA via a spacer arm ("X"), serves as a high-

affinity handle for detection. Streptavidin, a protein with an exceptionally strong and specific

affinity for biotin (with a dissociation constant (Kd) in the femtomolar range), can be conjugated

to various reporter molecules, such as enzymes (e.g., horseradish peroxidase, alkaline

phosphatase) or fluorophores. This allows for the sensitive detection and quantification of the

His-tagged protein.

The "X" in Biotin-X-NTA represents a spacer arm, which is crucial for overcoming steric

hindrance and allowing both the NTA-Ni²⁺:His-tag interaction and the biotin:streptavidin

interaction to occur efficiently.
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Figure 1. Mechanism of Biotin-X-NTA mediated protein detection.

Applications in Research and Drug Development
Biotin-X-NTA is a versatile tool with a broad range of applications in both basic research and

the pharmaceutical industry.

Western Blotting: It offers a sensitive alternative to anti-His tag antibodies for the detection of

His-tagged proteins on nitrocellulose or PVDF membranes. The reversible nature of the

NTA-Ni²⁺ interaction at low pH allows for stripping and re-probing of the blot.

Enzyme-Linked Immunosorbent Assay (ELISA): Biotin-X-NTA can be used to develop

sensitive and specific ELISAs for the quantification of His-tagged proteins in various

samples.[1]

Surface Plasmon Resonance (SPR): In SPR, Biotin-X-NTA can be used to capture His-

tagged proteins onto a streptavidin-coated sensor chip for real-time analysis of protein-

protein or protein-small molecule interactions. This allows for the determination of binding

kinetics and affinities.

High-Throughput Screening (HTS): The robust and specific nature of the Biotin-X-NTA
system makes it suitable for various HTS platforms, such as AlphaScreen (Amplified

Luminescent Proximity Homogeneous Assay) and Homogeneous Time-Resolved

Fluorescence (HTRF), to screen for modulators of protein-protein interactions.[2][3]

Protein Purification: While less common than traditional Ni-NTA resins, Biotin-X-NTA can be

used in conjunction with streptavidin-coated beads for small-scale affinity purification of His-

tagged proteins.

Quantitative Data Summary
The performance of Biotin-X-NTA can be characterized by several key quantitative

parameters. While direct binding kinetics for the mono-NTA Biotin-X-NTA are not readily

available in the literature, data from related technologies provide valuable insights into its

expected performance.
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Parameter Value/Range Method/Context Reference

Detection Limit < 0.1 pmol Western Blot [4]

Binding Affinity (Kd) of

Tris-NTA
~1 nM SPR [5]

Binding Affinity (Kd) of

Mono-NTA
~10 µM General

Biotin-Streptavidin

Affinity (Kd)
~10⁻¹⁵ M General

Western Blot

Sensitivity Increase
Up to 110-fold

Using Streptavidin-

PolyHRP vs.

traditional HRP

Specificity

Comparison

High specificity, low

background

Compared to some

anti-His antibodies

and Cobalt-biotin

methods in Western

Blot

Note: Tris-NTA contains three NTA moieties, leading to a significantly higher avidity for His-tags

compared to the single NTA group in Biotin-X-NTA. Therefore, the binding affinity of Biotin-X-
NTA is expected to be closer to that of mono-NTA.

Experimental Protocols
This section provides detailed methodologies for the most common applications of Biotin-X-
NTA.

Western Blotting
This protocol outlines the steps for detecting His-tagged proteins on a Western blot using

Biotin-X-NTA.
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1. SDS-PAGE & Transfer
Separate proteins and transfer to membrane.

2. Blocking
Incubate membrane in blocking buffer

(e.g., 5% BSA in TBST) for 1 hour.

3. Biotin-X-NTA Incubation
Incubate with Ni²⁺-charged Biotin-X-NTA

solution for 1 hour at RT.

4. Washing
Wash membrane 3x with TBST.

5. Streptavidin-HRP Incubation
Incubate with Streptavidin-HRP conjugate

for 1 hour at RT.

6. Washing
Wash membrane 3x with TBST.

7. Detection
Add chemiluminescent substrate and

image the blot.

Click to download full resolution via product page

Figure 2. Western Blot workflow using Biotin-X-NTA.

Materials:

PVDF or nitrocellulose membrane with transferred proteins
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Biotin-X-NTA

NiCl₂ solution (10 mM)

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Streptavidin-HRP conjugate

Chemiluminescent HRP substrate

DMSO or water for dissolving Biotin-X-NTA

Procedure:

Protein Transfer and Blocking: Following SDS-PAGE, transfer the proteins to a PVDF or

nitrocellulose membrane. Block the membrane for 1 hour at room temperature in blocking

buffer.

Preparation of Ni²⁺-charged Biotin-X-NTA Solution:

Prepare a 1 mg/mL stock solution of Biotin-X-NTA in DMSO or water.

For a 10 mL working solution, add 10 µL of 10 mM NiCl₂ and 10 µL of 1 mg/mL Biotin-X-
NTA to 10 mL of blocking buffer. Mix well. This solution should be prepared fresh.

Incubation with Biotin-X-NTA: Incubate the blocked membrane in the freshly prepared Ni²⁺-

charged Biotin-X-NTA solution for 1 hour at room temperature with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

Incubation with Streptavidin-HRP: Incubate the membrane with a suitable dilution of

streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.
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Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the

manufacturer's instructions and capture the signal using an appropriate imaging system.

Stripping Protocol (Optional): To re-probe the blot, the Biotin-X-NTA complex can be removed

by incubating the membrane in a stripping buffer (e.g., 62.5 mM Tris-HCl, pH 6.8, 2% SDS, 100

mM β-mercaptoethanol) at 50°C for 30 minutes, followed by extensive washing.

Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of a His-tagged protein.

Materials:

Streptavidin-coated 96-well plate

Biotin-X-NTA

NiCl₂ solution (10 mM)

His-tagged protein standard and samples

Primary antibody against the protein of interest (unlabeled)

HRP-conjugated secondary antibody

Wash buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

Assay buffer (e.g., 1% BSA in PBST)

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Procedure:

Prepare Ni²⁺-charged Biotin-X-NTA: Prepare a working solution of Ni²⁺-charged Biotin-X-
NTA in assay buffer as described in the Western Blot protocol.
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Coat Plate: Add 100 µL of the Ni²⁺-charged Biotin-X-NTA solution to each well of a

streptavidin-coated plate. Incubate for 1 hour at room temperature.

Wash: Wash the plate three times with wash buffer.

Capture Antigen: Add 100 µL of His-tagged protein standards and samples to the wells.

Incubate for 2 hours at room temperature.

Wash: Wash the plate three times with wash buffer.

Primary Antibody Incubation: Add 100 µL of the primary antibody diluted in assay buffer to

each well. Incubate for 1 hour at room temperature.

Wash: Wash the plate three times with wash buffer.

Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody

diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

Wash: Wash the plate five times with wash buffer.

Develop and Read: Add 100 µL of TMB substrate to each well and incubate in the dark until

a blue color develops. Stop the reaction by adding 100 µL of stop solution. Read the

absorbance at 450 nm.

High-Throughput Screening (HTS) using AlphaScreen
This section provides a conceptual workflow for an AlphaScreen assay to screen for inhibitors

of a protein-protein interaction involving a His-tagged protein.
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1. Reagent Preparation
Prepare His-tagged Protein A,

Biotinylated Protein B, and
Ni-NTA Acceptor & Streptavidin Donor beads.

2. Compound Dispensing
Dispense test compounds into a

384- or 1536-well plate.

3. Protein Addition
Add His-tagged Protein A and

Biotinylated Protein B to the wells.

4. Incubation
Incubate to allow for protein-protein
interaction and compound binding.

5. Bead Addition
Add Ni-NTA Acceptor and
Streptavidin Donor beads.

6. Incubation in Dark
Incubate to allow bead-protein binding.

7. Signal Detection
Read the plate on an AlphaScreen-compatible

reader. A decrease in signal indicates inhibition.

Click to download full resolution via product page

Figure 3. High-Throughput Screening workflow using Biotin-X-NTA in an AlphaScreen assay.

Principle: In this assay, a His-tagged "bait" protein is captured by Ni-NTA-coated AlphaScreen

Acceptor beads, and a biotinylated "prey" protein is captured by Streptavidin-coated Donor

beads. When the two proteins interact, the beads are brought into close proximity. Upon
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excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby

Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors

that disrupt the protein-protein interaction will prevent the beads from coming together,

resulting in a decrease in the AlphaScreen signal.

General Protocol Outline:

Reagent Preparation: Optimize the concentrations of the His-tagged protein, biotinylated

protein, and both Acceptor and Donor beads.

Compound Addition: Dispense the small molecule library into microtiter plates.

Protein Incubation: Add the His-tagged and biotinylated protein partners to the wells and

incubate to allow for interaction in the presence of the test compounds.

Bead Incubation: Add the Ni-NTA Acceptor and Streptavidin Donor beads and incubate in the

dark.

Signal Reading: Read the plates on an AlphaScreen-compatible plate reader. Hits are

identified as wells with a significant decrease in signal intensity.

Conclusion
Biotin-X-NTA is a powerful and versatile reagent for the detection and characterization of

recombinant His-tagged proteins. Its dual-functionality, combining the specificity of metal-

chelate affinity with the high sensitivity of the biotin-streptavidin system, makes it a valuable

tool in a wide range of applications, from routine protein detection to high-throughput drug

screening. By understanding the principles and protocols outlined in this guide, researchers

can effectively leverage Biotin-X-NTA to advance their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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